molecular formula C13H10N6 B101855 1H-Benzotriazole, 5,5'-methylenebis- CAS No. 15805-10-4

1H-Benzotriazole, 5,5'-methylenebis-

Cat. No.: B101855
CAS No.: 15805-10-4
M. Wt: 250.26 g/mol
InChI Key: IWASLBFJTMJYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzotriazole, 5,5'-methylenebis- is a useful research compound. Its molecular formula is C13H10N6 and its molecular weight is 250.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Benzotriazole, 5,5'-methylenebis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Benzotriazole, 5,5'-methylenebis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzotriazole, 5,5'-methylenebis- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Environmental Presence and Degradation : Benzotriazoles, including 1H-benzotriazole, are common micropollutants in aquatic environments due to their use as corrosion inhibitors. Their biotransformation in activated sludge and the identification of major transformation products like hydroxylated forms have been studied, highlighting their partial persistence in conventional wastewater treatment processes (Huntscha et al., 2014).

  • Synthesis and Applications : Research into the practical synthesis of 5,5′-Methylene-bis(benzotriazole) has been conducted, emphasizing its role as a versatile intermediate in the preparation of metal passivators and light-sensitive materials. This work addresses the lack of an easily performed synthesis method in existing literature (Gu et al., 2009).

  • Occurrence and Removal in Water Treatment : Studies have focused on the occurrence of benzotriazoles in water systems and their removal efficiency. For instance, their elimination in wastewater treatment plants and presence in surface waters of the rivers Rhine and Elbe were investigated, suggesting the need for activated carbon filtration or ozonation for their removal in water treatment processes (Reemtsma et al., 2010).

  • Photolysis and Transformation Products : The photochemical fate of benzotriazoles under simulated sunlight was studied, revealing significant degradation through processes like photolysis and identifying numerous transformation products. This research aids in understanding the environmental half-lives and photolysis pathways of these compounds (Weidauer et al., 2016).

  • Toxicity and Ecotoxicology : The toxic potential of benzotriazoles has been evaluated using rainbow trout cell lines, revealing their cytotoxicity at high concentrations. This study provides insights into the limited toxic potential of benzotriazoles in environmental concentrations (Zeng et al., 2016).

  • Human Exposure and Health Implications : Research on the presence of benzotriazoles in human urine from various countries offers insights into human exposure to these compounds, underlying their widespread distribution in the environment and potential health implications (Asimakopoulos et al., 2013).

Safety and Hazards

5,5’-Methylenebis(1H-benzotriazole) is classified as a flammable solid (Hazard statement: H228) . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used to extinguish . Personal protective equipment should be worn, and adequate ventilation should be ensured .

Properties

IUPAC Name

5-(2H-benzotriazol-5-ylmethyl)-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6/c1-3-10-12(16-18-14-10)6-8(1)5-9-2-4-11-13(7-9)17-19-15-11/h1-4,6-7H,5H2,(H,14,16,18)(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWASLBFJTMJYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1CC3=CC4=NNN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065947
Record name 5,5'-Methylenebis-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15805-10-4
Record name 6,6′-Methylenebis[1H-benzotriazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15805-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole, 6,6'-methylenebis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazole, 6,6'-methylenebis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,5'-Methylenebis-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5'-methylenebis(1H-benzotriazole)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.